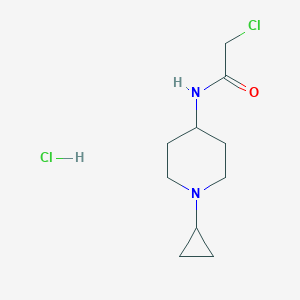
4-Chlorophenol-d4
Overview
Description
4-Chlorophenol-d4 is a deuterated form of 4-chlorophenol, an organic compound with the formula C6H4ClOD. It is one of the three monochlorophenol isomers and is characterized by the substitution of four hydrogen atoms with deuterium. This compound is a colorless or white solid that exhibits significant solubility in water and has a melting point of 43.1°C .
Preparation Methods
4-Chlorophenol-d4 is typically synthesized through the chlorination of phenol in the presence of deuterated solvents. The preferred method involves the use of polar solvents, which tend to yield the 4-chloro derivative. Direct chlorination of molten phenol favors the formation of 2-chlorophenol . Industrial production methods may involve the use of tetrachloroethylene as a solvent, benzyl thiophenol and aluminum chloride as cocatalysts, and sulfuric chloride as a chloridizing agent .
Chemical Reactions Analysis
4-Chlorophenol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, such as hydroquinone, through the reaction with phthalic anhydride.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include polar solvents, phthalic anhydride, and various catalysts.
Scientific Research Applications
4-Chlorophenol-d4 has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-Chlorophenol-d4 involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cellular dysfunction. The strength of this uncoupling effect is related to the degree of chlorination, with higher chlorination levels resulting in stronger inhibition . The molecular targets and pathways involved include sodium channel proteins and various enzymes involved in oxidative phosphorylation .
Comparison with Similar Compounds
4-Chlorophenol-d4 is unique among chlorophenols due to its deuterated nature, which makes it useful in isotopic labeling studies. Similar compounds include:
2-Chlorophenol: Another monochlorophenol isomer with chlorine in the ortho position.
3-Chlorophenol: A monochlorophenol isomer with chlorine in the meta position.
2,4-Dichlorophenol: A dichlorophenol with two chlorine atoms at the 2 and 4 positions.
Pentachlorophenol: A fully chlorinated phenol used as a pesticide and disinfectant.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position and number of chlorine atoms.
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZTHHGJRFXKQ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-91-4 | |
| Record name | 285132-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)


![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1419401.png)






